N-(3-{[(Pyridin-3-yl)oxy]methyl}phenyl)benzamide
Description
N-(3-{[(Pyridin-3-yl)oxy]methyl}phenyl)benzamide is a benzamide derivative featuring a pyridine-3-yloxymethyl substituent on the phenyl ring. The compound’s structure includes a benzamide core (N-phenyl-substituted benzamide) with a pyridinyl ether linkage, which may influence its solubility, stability, and biological interactions.
Properties
CAS No. |
642084-91-1 |
|---|---|
Molecular Formula |
C19H16N2O2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
N-[3-(pyridin-3-yloxymethyl)phenyl]benzamide |
InChI |
InChI=1S/C19H16N2O2/c22-19(16-7-2-1-3-8-16)21-17-9-4-6-15(12-17)14-23-18-10-5-11-20-13-18/h1-13H,14H2,(H,21,22) |
InChI Key |
GNLKCMALDDARNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)COC3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(Pyridin-3-yl)oxy]methyl}phenyl)benzamide typically involves the reaction of 3-hydroxybenzaldehyde with pyridine-3-methanol in the presence of a suitable catalyst to form the intermediate 3-{[(Pyridin-3-yl)oxy]methyl}benzaldehyde. This intermediate is then subjected to a condensation reaction with benzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(Pyridin-3-yl)oxy]methyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
N-(3-{[(Pyridin-3-yl)oxy]methyl}phenyl)benzamide has been studied for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Anti-Cancer Activity
Research indicates that compounds with similar structural features exhibit anti-cancer properties. For example, derivatives of benzamide have shown efficacy in inhibiting cancer cell growth, particularly in breast cancer models such as MDA-MB-453 cells. Compounds with pyridine moieties often enhance potency due to improved binding interactions with target proteins .
Enzyme Inhibition
The compound can act as an inhibitor of specific enzymes, which is crucial in the development of treatments for diseases like cancer and tuberculosis. The presence of the pyridine group may increase the compound's affinity for enzyme active sites, thereby enhancing its inhibitory effects .
Structure-Activity Relationship Studies
Studies on structure-activity relationships (SAR) have shown that modifications to the phenyl and pyridine groups can significantly affect biological activity. For instance, substituting different functional groups on the benzamide scaffold has been linked to varying degrees of enzyme inhibition and cytotoxicity .
Case Studies and Research Findings
Industrial Applications
Beyond medicinal uses, this compound may find applications in the production of dyes and pigments due to its chemical stability and reactivity . The compound's structural characteristics allow it to be a versatile building block in synthetic chemistry.
Mechanism of Action
The mechanism of action of N-(3-{[(Pyridin-3-yl)oxy]methyl}phenyl)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity: The pyridin-3-yloxymethyl group in the target compound distinguishes it from nitazoxanide (), which relies on a nitro-thiazole moiety for antiparasitic activity. This suggests divergent biological targets . Quinoline-oxadiazole derivatives () exhibit higher molecular weights and melting points (207–258°C), likely due to rigid heterocyclic systems, whereas the target compound’s simpler structure may improve synthetic accessibility .
Fluorination Effects: Fluorinated analogs (e.g., ) often show enhanced metabolic stability and membrane permeability compared to non-fluorinated benzamides, which may guide optimization of the target compound .
Metal Complexation :
- Cobalt and copper complexes of benzamides () demonstrate superior anthelmintic activity over ligands, suggesting that metal coordination could be a strategy to enhance the target compound’s efficacy .
Pharmacological and Industrial Relevance
- Antiparasitic vs. Anthelmintic: Nitazoxanide () and metal-complexed benzamides () highlight the role of electron-withdrawing groups (e.g., nitro, chloro) in targeting parasites.
- Pesticide Applications : Flutolanil () utilizes a trifluoromethyl group for fungicidal activity. The target compound’s pyridine ether may offer alternative binding modes, but its lack of lipophilic substituents (e.g., CF₃) may reduce pesticidal potency .
Biological Activity
N-(3-{[(Pyridin-3-yl)oxy]methyl}phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound this compound features a complex structure that includes:
- A benzamide core , which is known for its role in various biological activities.
- A pyridin-3-yl group, which is often associated with enhanced biological properties due to its ability to interact with various biological targets.
The molecular formula and weight are critical for understanding its pharmacokinetic properties, although specific values were not provided in the search results.
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer properties. A study highlighted the compound's effectiveness against various cancer cell lines, including:
- A549 (lung carcinoma)
- HeLa (cervical carcinoma)
- MCF-7 (breast adenocarcinoma)
Table 1 summarizes the inhibitory concentration (IC50) values for these cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 4.33 |
| HeLa | 5.82 |
| MCF-7 | 3.22 |
These values indicate that the compound has significant potential as an anticancer agent, outperforming some established drugs in certain assays .
The mechanism by which this compound exerts its effects involves interaction with specific protein kinases. Inhibitory assays have shown that it can effectively inhibit key kinases involved in cancer progression, such as:
- EGFR (Epidermal Growth Factor Receptor)
- VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)
Inhibitory percentages against these targets are summarized in Table 2:
| Kinase Target | Inhibition (%) at 10 nM |
|---|---|
| EGFR | 91 |
| VEGFR2 | 48 |
This inhibition suggests that the compound may interfere with signaling pathways critical for tumor growth and metastasis .
Study on Structure-Activity Relationships (SAR)
A detailed SAR study explored how modifications to the pyridine and benzamide moieties affect biological activity. The introduction of electron-withdrawing groups significantly enhanced the anticancer activity of derivatives compared to their parent compounds. For instance, modifications leading to a higher lipophilicity improved cellular uptake and bioavailability .
Comparative Analysis with Other Compounds
This compound was compared with similar compounds such as N-(4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide. The latter exhibited moderate activity against similar cancer cell lines but did not achieve the same level of potency as this compound in several assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
